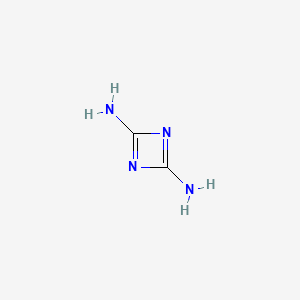
1,3-Diazete-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Diazete-2,4-diamine is a heterocyclic compound with the molecular formula C₂H₄N₄ It is characterized by a four-membered ring containing two nitrogen atoms at positions 1 and 3, and two amine groups at positions 2 and 4
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diazete-2,4-diamine can be synthesized through several methods. One common approach involves the reaction of hydrazine with cyanogen chloride under controlled conditions. The reaction typically proceeds as follows:
Reaction of Hydrazine with Cyanogen Chloride: Hydrazine (N₂H₄) is reacted with cyanogen chloride (ClCN) in an aqueous medium. The reaction is carried out at low temperatures to prevent decomposition of the intermediate products.
Cyclization: The intermediate formed in the first step undergoes cyclization to form the four-membered diazete ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diazete-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically leads to the formation of corresponding oxides.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The amine groups in this compound can undergo substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄)
Substitution: Various electrophiles such as alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Corresponding oxides of this compound
Reduction: Amine derivatives
Substitution: Substituted diazete derivatives
Scientific Research Applications
1,3-Diazete-2,4-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It can interact with various biological targets, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore the therapeutic potential of this compound and its derivatives. It may serve as a lead compound for the development of new drugs.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Diazete-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets are still under investigation, but its ability to form stable complexes with biological molecules is a key aspect of its mechanism.
Comparison with Similar Compounds
Similar Compounds
1,2-Diazete Derivatives: These compounds have a similar ring structure but differ in the position of nitrogen atoms. They exhibit different reactivity and biological activities.
1,3,5-Triazine Derivatives: These compounds contain a six-membered ring with three nitrogen atoms. They are known for their diverse applications in chemistry and medicine.
Uniqueness of 1,3-Diazete-2,4-diamine
This compound is unique due to its four-membered ring structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and form stable complexes with biological molecules sets it apart from other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5426-34-6 |
|---|---|
Molecular Formula |
C2H4N4 |
Molecular Weight |
84.08 g/mol |
IUPAC Name |
1,3-diazete-2,4-diamine |
InChI |
InChI=1S/C2H4N4/c3-1-5-2(4)6-1/h(H4,3,4,5,6) |
InChI Key |
QXDYNPCYLIQHSU-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















